

AZD-2461: A Preclinical and Clinical Overview of a Novel PARP Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AZD-2461

Cat. No.: B612173

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-2461 is a potent, orally bioavailable poly(ADP-ribose) polymerase (PARP) inhibitor that has been investigated in a range of preclinical cancer models. Developed as a next-generation PARP inhibitor following olaparib, **AZD-2461** was designed to overcome certain limitations of earlier compounds, notably its reduced susceptibility to efflux by the P-glycoprotein (P-gp) transporter, a common mechanism of acquired drug resistance. This technical guide provides a comprehensive overview of the cancers in which **AZD-2461** has been studied, detailing the experimental findings, methodologies, and relevant signaling pathways.

Preclinical Studies

AZD-2461 has been extensively evaluated in a variety of solid tumor models, with a primary focus on cancers harboring defects in DNA damage repair pathways, such as those with BRCA1/2 mutations. Its efficacy has been demonstrated in breast, prostate, colon, and lung cancer models.

Breast Cancer

Preclinical research in breast cancer has been a major area of investigation for **AZD-2461**, particularly in the context of BRCA mutations and resistance to other PARP inhibitors.

Data Summary:

Cell Line	BRCA1 Status	IC50 (AZD-2461)	IC50 (Olaparib)	Key Findings
MDA-MB-436	Mutant	Not specified	Not specified	Significant single-agent activity observed. [1]
SUM1315MO2	Mutant	Not specified	Not specified	Significant single-agent activity observed. [1]
SUM149PT	Mutant	Not specified	Not specified	Significant single-agent activity observed. [1]
T47D	Wild-Type	>10 µmol/L	>10 µmol/L	Limited single-agent activity. [1]
BT549	Wild-Type	>10 µmol/L	>10 µmol/L	Limited single-agent activity. [1]
MDA-MB-231	Wild-Type	>10 µmol/L	>10 µmol/L	Limited single-agent activity. [1]
KB2P3.4R (Mouse)	BRCA2-deficient, Olaparib-resistant	Effective	Ineffective (sensitivity restored with P-gp inhibitor)	AZD-2461 overcomes P-gp-mediated olaparib resistance. [1]
MCF-7	Not specified	5 to 50 µM	Not specified	Induces G2 phase cell cycle arrest and reduces cell viability in a concentration- and time-

dependent
manner.[2]

SKBR-3

Not specified

5 to 50 μ M

Not specified

Induces G2
phase cell cycle
arrest and
reduces cell
viability in a
concentration-
and time-
dependent
manner.[2]

Experimental Protocols:

- Clonogenic Survival Assay:
 - Breast cancer cells (MDA-MB-436, SUM1315MO2, SUM149PT, T47D, BT549, MDA-MB-231) were seeded in 6-well plates.
 - Cells were treated with varying concentrations of **AZD-2461** or olaparib.
 - After a suitable incubation period to allow for colony formation (typically 10-14 days), colonies were fixed with a methanol/acetic acid solution and stained with crystal violet.
 - Colonies containing ≥ 50 cells were counted to determine the surviving fraction and calculate IC50 values.[1]
- In Vivo Xenograft Studies (Olaparib-Resistant Model):
 - BRCA1-deficient, p53-deficient spontaneous mouse mammary tumors that had developed resistance to olaparib due to P-gp overexpression were utilized.
 - Tumor-bearing mice were treated with **AZD-2461**.
 - Tumor growth was monitored over time to assess the efficacy of **AZD-2461** in this resistant setting. **AZD-2461** demonstrated significant antitumor activity in these olaparib-resistant tumors.[1]

Prostate Cancer

Studies in prostate cancer cell lines have explored the cytotoxic and apoptotic effects of **AZD-2461**, particularly in relation to PTEN status.

Data Summary:

Cell Line	PTEN Status	IC50 (48h, AZD-2461)	Key Findings
PC-3	Low expression (homozygous mutation)	36.48 μ M	Higher sensitivity to AZD-2461. The drug induced apoptosis and reduced VEGF mRNA levels. [3]
DU145	High expression	59.03 μ M	Lower sensitivity compared to PC-3 cells. AZD-2461 induced apoptosis and had a variable effect on VEGF mRNA levels over time. [3]

Experimental Protocols:

- MTT Viability Assay:
 - PC-3 and DU145 cells were seeded in 96-well plates.
 - Cells were treated with various concentrations of **AZD-2461** for 24, 48, and 72 hours.
 - MTT reagent was added to each well, and after incubation, the formazan crystals were dissolved in DMSO.
 - Absorbance was measured at 570 nm to determine cell viability and calculate IC50 values.[\[3\]](#)

- Apoptosis Assay (Annexin V-FITC/PI Staining):
 - PC-3 and DU145 cells were treated with **AZD-2461** (e.g., 40 μ M).
 - After treatment, cells were harvested and stained with Annexin V-FITC and Propidium Iodide (PI).
 - The percentage of apoptotic cells (Annexin V positive) was quantified using flow cytometry. **AZD-2461** significantly increased apoptosis in both cell lines.[3]
- Real-Time PCR for VEGF Expression:
 - RNA was extracted from **AZD-2461**-treated and untreated PC-3 and DU145 cells at various time points (6, 12, and 24 hours).
 - cDNA was synthesized, and quantitative real-time PCR was performed using primers specific for VEGF and a housekeeping gene.
 - Relative VEGF mRNA expression was calculated using the $\Delta\Delta C_t$ method.[3]

Colon Cancer

In colon cancer, the efficacy of **AZD-2461** has been investigated in the context of p53 status, both as a single agent and in combination with radiation.

Data Summary:

Cell Line	p53 Status	Key Findings
HCT116	Wild-Type (wtp53)	AZD-2461 reduced cell proliferation in a dose-dependent manner and enhanced the effects of low-dose radiation. This was associated with increased ROS, DNA damage, and downregulation of BRCA1.[4][5]
HCT116	p53-null (p53-/-)	AZD-2461 reduced cell proliferation, but the radiosensitizing effect was not as pronounced as in wtp53 cells.[4][5]
HT-29	Mutant (R273H)	The presence of mutant p53 counteracted the anti-proliferative effects of AZD-2461.[4][5]

Experimental Protocols:

- Cell Proliferation (MTT) Assay:
 - HCT116 (wtp53 and p53-/-) and HT-29 cells were seeded in 96-well plates.
 - Cells were treated with different doses of **AZD-2461** for 72 hours.
 - Cell proliferation was assessed using the MTT assay as described previously.[4]
- Immunofluorescence for DNA Damage (γH2AX foci):
 - Cells were grown on coverslips and treated with **AZD-2461**, low-dose radiation (1 Gy), or a combination.
 - Cells were fixed, permeabilized, and incubated with a primary antibody against γH2AX.

- A fluorescently labeled secondary antibody was used for detection, and DAPI was used for nuclear counterstaining.
- The number of γH2AX foci per cell was quantified using fluorescence microscopy.[\[4\]](#)
- Western Blot Analysis:
 - Protein lysates were collected from treated and untreated cells.
 - Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against BRCA1, p21, and a loading control (e.g., β-actin).
 - Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate were used for detection.[\[4\]](#)

Lung Cancer

Preclinical studies in lung cancer have primarily focused on the ability of **AZD-2461** to inhibit DNA repair.

Data Summary:

Cell Line	Cancer Type	Key Findings
A549	Non-Small Cell Lung Cancer	AZD-2461 (at 500 nmol/L) effectively inhibited DNA single-strand break repair following ionizing radiation. [1]

Experimental Protocols:

- Alkaline Comet Assay:
 - A549 cells were pre-exposed to **AZD-2461** (500 nmol/L) before treatment with ionizing radiation.
 - Cells were embedded in agarose on a slide, lysed, and subjected to electrophoresis under alkaline conditions.

- DNA was stained with a fluorescent dye, and the "comet tail" length, indicative of DNA strand breaks, was measured to assess the extent of DNA damage and repair inhibition.[1]

Clinical Studies

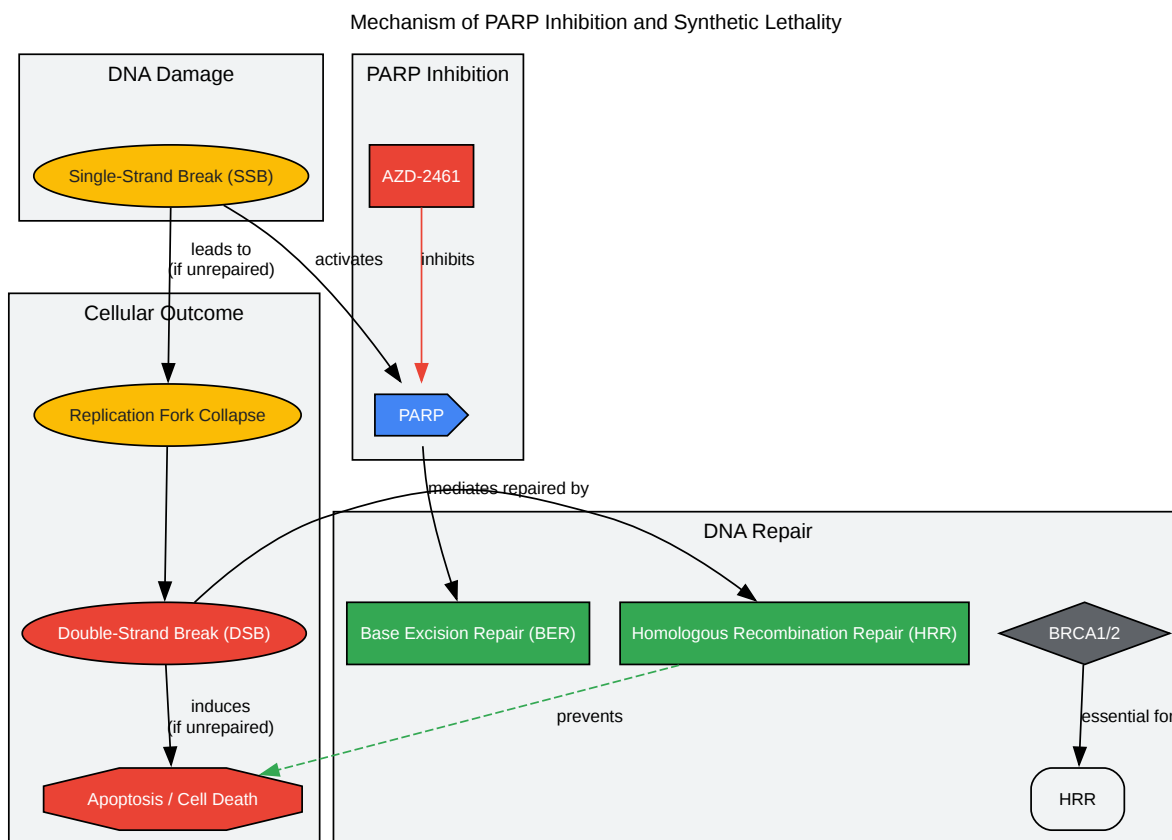
A Phase 1 clinical trial (NCT01247168) was initiated to evaluate the safety, tolerability, and pharmacokinetics of **AZD-2461** in patients with refractory solid tumors.[6] The study was designed as a dose-escalation trial to determine the maximum tolerated dose.[6] While the trial is listed as completed, the results have not been formally published in peer-reviewed literature. Therefore, detailed clinical data on the safety and efficacy of **AZD-2461** in cancer patients remains largely unavailable in the public domain.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of **AZD-2461** is the inhibition of PARP enzymes, particularly PARP1 and PARP2. This leads to the accumulation of single-strand DNA breaks, which are converted to cytotoxic double-strand breaks during DNA replication. In cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality.

A key feature of **AZD-2461** is its ability to circumvent P-glycoprotein-mediated drug efflux, a mechanism that can lead to resistance to other PARP inhibitors like olaparib.

Signaling Pathway of PARP Inhibition and Synthetic Lethality

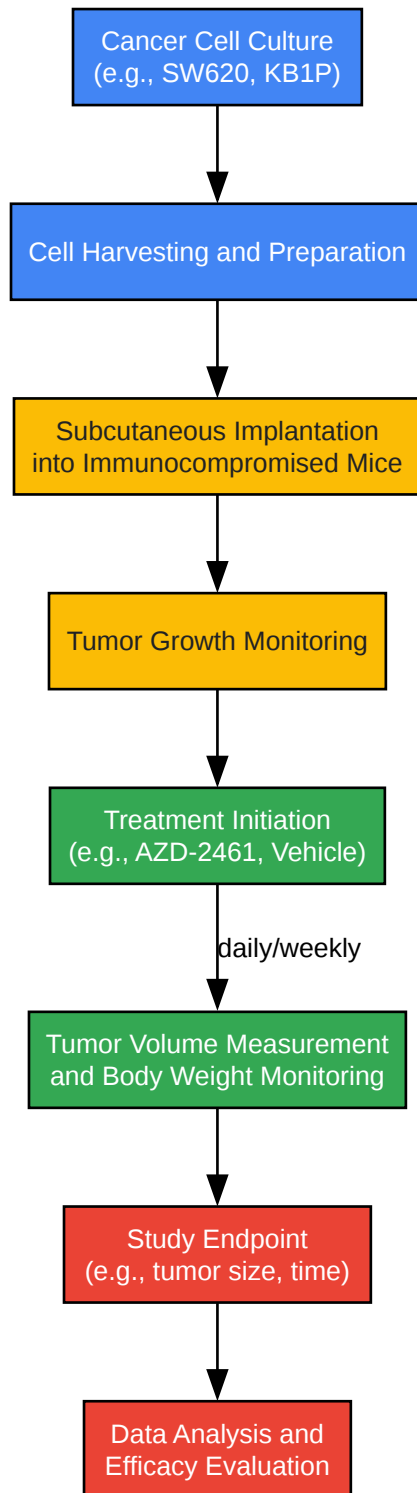


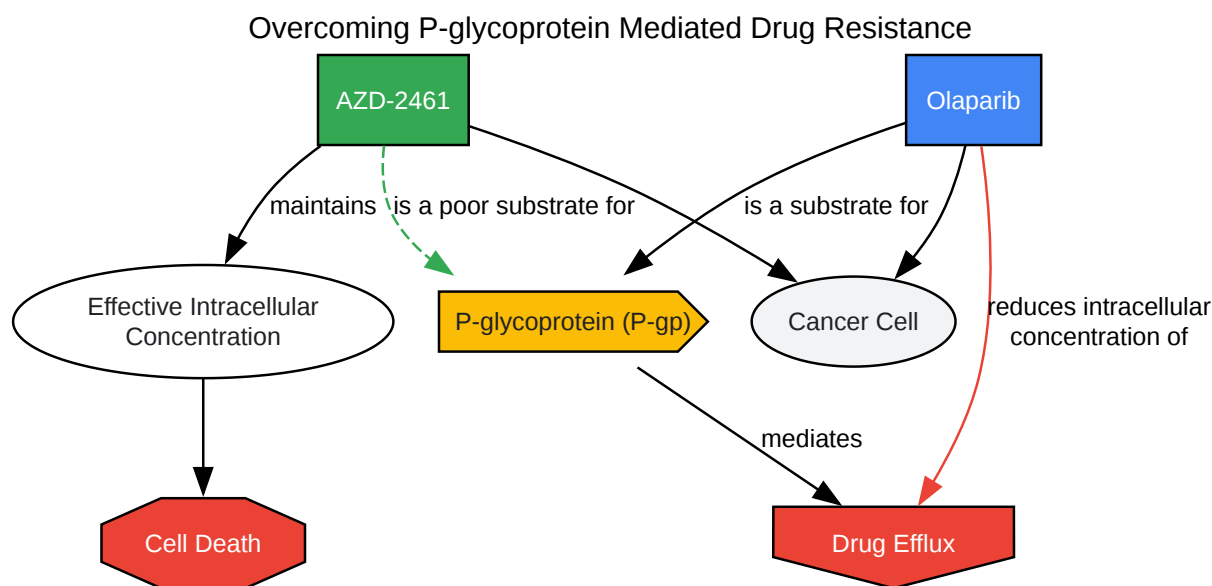
[Click to download full resolution via product page](#)

Caption: PARP Inhibition Mechanism.

Experimental Workflow for In Vivo Xenograft Study

Workflow for a Typical Xenograft Efficacy Study





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. azd3514.com [azd3514.com]
- 3. Novel Poly(Adenosine Diphosphate-Ribose) Polymerase (PARP) Inhibitor, AZD2461, Down-Regulates VEGF and Induces Apoptosis in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. Anticancer effect of AZD2461 PARP inhibitor against colon cancer cells carrying wt or dysfunctional p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Open-Label, Dose-Escalation Study of AZD2461 [astrazenecaclinicaltrials.com]
- To cite this document: BenchChem. [AZD-2461: A Preclinical and Clinical Overview of a Novel PARP Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b612173#in-which-cancers-has-azd-2461-been-studied>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com